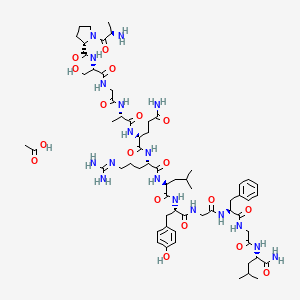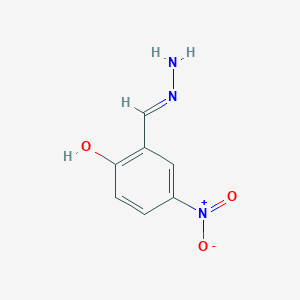![molecular formula C5H5N5 B14761054 Tetrazolo[1,5-a]pyridin-6-amine CAS No. 500787-45-1](/img/structure/B14761054.png)
Tetrazolo[1,5-a]pyridin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Aminotetrazolo[1,5-a]pyridine is a heterocyclic compound that features a fused ring system comprising a tetrazole and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminotetrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,6-dichloropyridazine with sodium azide, followed by cyclization to form the tetrazole ring . The reaction conditions often require careful control of temperature and the use of solvents such as acetonitrile or dimethylformamide.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 6-Aminotetrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can undergo further cyclization to form more complex fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
6-Aminotetrazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in anticancer and antimicrobial therapies.
Mecanismo De Acción
The mechanism of action of 6-Aminotetrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the fused ring system can interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and the derivatives of the compound being used .
Comparación Con Compuestos Similares
Pyridazine Derivatives: These compounds also contain a fused ring system with nitrogen atoms and have similar biological activities.
Pyrazolo[1,5-a]pyrimidine: This compound has a similar fused ring structure and is used in various applications, including as a heat-resistant explosive.
Uniqueness: 6-Aminotetrazolo[1,5-a]pyridine is unique due to its specific arrangement of nitrogen atoms and the presence of an amino group, which provides distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple fields.
Propiedades
Número CAS |
500787-45-1 |
|---|---|
Fórmula molecular |
C5H5N5 |
Peso molecular |
135.13 g/mol |
Nombre IUPAC |
tetrazolo[1,5-a]pyridin-6-amine |
InChI |
InChI=1S/C5H5N5/c6-4-1-2-5-7-8-9-10(5)3-4/h1-3H,6H2 |
Clave InChI |
PLRQRLCVTQZSBK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NN=NN2C=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tricyclo[3.3.1.1~3,7~]tetrastibazane](/img/structure/B14760995.png)




![N-[1-(4-bromophenyl)-3-(methylamino)-3-oxopropyl]-4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B14761020.png)
![tert-butyl-[[(1R,3R,7S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane](/img/structure/B14761024.png)





![Cyclohepta[c]pyrazole](/img/structure/B14761067.png)
